(2E)-3-(2-nitrophenyl)prop-2-en-1-ol
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Overview
Description
(2E)-3-(2-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 2-nitrobenzaldehyde with an appropriate reagent to form the desired product. One common method is the condensation reaction between 2-nitrobenzaldehyde and allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: Formation of 2-aminophenylpropenol or 2-hydroxyaminophenylpropenol.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(2E)-3-(2-nitrophenyl)prop-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Nitrophenyl)acrylaldehyde
- (E)-3-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-Dichlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(2-nitrophenyl)prop-2-en-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the propenol moiety. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
130489-97-3 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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